molecular formula C16H12O2 B1267490 2,3-Diphenylcycloprop-2-ene-1-carboxylic acid CAS No. 17825-58-0

2,3-Diphenylcycloprop-2-ene-1-carboxylic acid

Cat. No.: B1267490
CAS No.: 17825-58-0
M. Wt: 236.26 g/mol
InChI Key: LRFRUFJNOGIAFA-UHFFFAOYSA-N
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Description

2,3-Diphenylcycloprop-2-ene-1-carboxylic acid (CAS 17825-58-0) is a high-value cyclopropene derivative of significant interest in chemical biology and organic synthesis. With a molecular formula of C16H12O2 and a molecular weight of 236.27 g/mol , this compound is part of a class of chemicals known for their high ring-strain energy and unique reactivity . In research, it serves as a critical building block for exploring new reaction pathways; its dianion, for instance, can be functionalized at the vinylic position with various electrophiles, enabling the stereocontrolled synthesis of complex molecules . Furthermore, exploratory studies in plant biology have identified structurally related cycloprop-2-ene-1-carboxylic acid derivatives as bioactive chemicals that affect apical hook development in Arabidopsis thaliana . These compounds exhibit a mode of action distinct from known plant hormone inhibitors, positioning them as promising chemical tools for identifying novel molecular targets for herbicides or plant growth regulators . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any human or veterinary use. All buyers must obtain and adhere to all relevant local, state, federal, and international regulations governing the handling of this substance.

Properties

IUPAC Name

2,3-diphenylcycloprop-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c17-16(18)15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10,15H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFRUFJNOGIAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C2C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324214
Record name 2,3-diphenylcycloprop-2-ene-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17825-58-0
Record name NSC406044
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Record name 2,3-diphenylcycloprop-2-ene-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIPHENYL-2-CYCLOPROPENE-1-CARBOXYLIC ACID
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the generation of a rhodium-stabilized carbene intermediate from methyl phenyldiazoacetate. This carbene undergoes cycloaddition with phenylacetylene, forming the cyclopropene ring. The optimized conditions involve:

  • Catalyst : Rh₂(OAc)₄ (0.10 mmol per 10 mmol diazoacetate)
  • Solvent : Dichloromethane (CH₂Cl₂)
  • Temperature : Room temperature (25°C)
  • Reaction Time : 1 hour post-addition

Under these conditions, the cyclopropene ester intermediate (methyl 2,3-diphenylcycloprop-2-ene-1-carboxylate) is obtained in 71–73% yield after column chromatography.

Substrate Scope and Limitations

The methodology is generalizable to various alkynes, but phenylacetylene is optimal for introducing the second phenyl group. Sterically bulky alkynes reduce yields due to hindered cycloaddition kinetics.

Saponification of Cyclopropene Esters

The ester intermediate is hydrolyzed to the carboxylic acid via base-mediated saponification.

Hydrolysis Conditions

  • Base : Aqueous KOH (8.5% w/v)
  • Solvent : Methanol (MeOH)
  • Temperature : Room temperature or elevated (50°C for stubborn substrates)
  • Workup : Acidification with HCl, extraction with CH₂Cl₂, and silica gel chromatography

This step converts methyl 2,3-diphenylcycloprop-2-ene-1-carboxylate to the target acid in >90% yield. The reaction’s efficiency stems from the ester’s activation by the strained cyclopropene ring, which enhances susceptibility to nucleophilic attack.

Alternative Synthetic Approaches

While the rhodium-catalyzed method dominates literature, alternative pathways merit discussion:

Dihalocarbene Addition

Cyclopropanation via dihalocarbenes (e.g., from CHCl₃/KOH) is a classical approach. However, this method struggles with regioselectivity and yields for disubstituted cyclopropenes, making it less favorable for 2,3-diphenyl derivatives.

Cycloaddition with Ruhemann’s Purple

A Beilstein study describes the use of protonated Ruhemann’s Purple in cycloadditions with cyclopropenes. While this route produces spirocyclic compounds, it highlights the reactivity of cyclopropene carboxylic acids in Diels-Alder reactions, underscoring their utility as synthetic intermediates.

Structural and Spectroscopic Characterization

The target compound’s structure is confirmed through:

X-ray Crystallography

The Cambridge Crystallographic Data Centre (CCDC 996011) provides a crystal structure (DOI:10.5517/cc12ffdb), revealing bond lengths and angles consistent with cyclopropene strain.

NMR Spectroscopy

  • ¹H NMR (CDCl₃) : Aromatic protons (7.1–7.3 ppm), cyclopropene proton (6.90 ppm, singlet).
  • ¹³C NMR : Carboxylic acid carbonyl (δ ~171 ppm), sp² carbons (δ 123–132 ppm).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₆H₁₂O₂ (calc. 236.0837, found 236.0834).

Challenges and Practical Considerations

Purification

Chromatography on silica gel (3–10% ethyl acetate/hexane) is critical for isolating the cyclopropene ester, while recrystallization from ethanol purifies the final acid.

Applications and Derivatives

This compound serves as a precursor to:

  • Spirocyclic compounds via cycloadditions.
  • Chiral auxiliaries after resolution via diastereomeric N-acyloxazolidines.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenylcycloprop-2-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Diphenylcycloprop-2-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 2,3-Diphenylcycloprop-2-ene-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. The phenyl groups enhance the compound’s stability and facilitate its incorporation into larger molecular frameworks .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid (CAS 18826-56-7)

This analog replaces one phenyl group with a methyl substituent. Key differences include:

  • Boiling Point : 283.41°C (vs. 314.15°C for the target compound), reflecting reduced aromatic interactions.
  • Reactivity : The methyl group likely enhances steric accessibility compared to the bulkier diphenyl derivative, though electronic effects (e.g., electron-donating vs. phenyl’s electron-withdrawing nature) may alter reaction pathways .
Property 2,3-Diphenylcycloprop-2-ene-1-carboxylic Acid 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid
CAS Number 17825-58-0 18826-56-7
Molecular Weight 264.28 g/mol (estimated) 192.22 g/mol (estimated)
Boiling Point 283.41–314.15°C 283.41°C
Water Solubility 429.67–746.07 mg/L Not reported

N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide (CAS not provided)

This compound, synthesized from 1-phenylcycloprop-2-ene-1-carboxylic acid and dimethylamine, replaces the carboxylic acid with an amide group. Key distinctions:

  • Reactivity : The amide derivative exhibits moderate reactivity in cycloadditions (58% yield) compared to hydrocarbons, but the carboxylic acid form is unreactive under similar conditions .
  • Physical State : Crystalline solid (mp 151.0–151.3°C) vs. the target compound’s liquid or low-melting solid form .

2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid, CAS 76-93-7)

Differences include:

  • Structure: A non-cyclic structure with a hydroxyl group instead of a strained cyclopropene ring.
  • Applications : Used in pharmaceutical synthesis (e.g., anticholinergic agents) rather than cycloaddition chemistry .

Reactivity Comparison in Cycloaddition Reactions

The electronic and steric effects of substituents significantly influence cyclopropene reactivity. For example:

  • Electron-Withdrawing Groups (EWGs) : The carboxylic acid group in this compound deactivates the cyclopropene ring, rendering it unreactive in 1,3-dipolar cycloadditions with azomethine ylides. In contrast, amide and nitrile derivatives (moderate EWGs) show reduced but detectable reactivity (55–58% yields) .
  • Hydrocarbon Analogues : Derivatives without EWGs (e.g., 3-methyl-3-phenylcyclopropene) react efficiently, forming 1:1 adducts with high diastereoselectivity .

Biological Activity

2,3-Diphenylcycloprop-2-ene-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a cyclopropene ring with two phenyl groups and a carboxylic acid functional group. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival. In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Anticancer Effects

The compound has also been evaluated for anticancer properties . It has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways. Studies have reported that it can inhibit tumor growth in animal models, particularly in breast and colon cancer types. The underlying mechanism appears to involve the modulation of key signaling pathways related to cell proliferation and survival .

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon ring-opening reactions. These intermediates can interact with biological macromolecules, leading to cellular responses. The phenyl groups enhance the compound's stability and facilitate its incorporation into larger molecular frameworks, which may further enhance its bioactivity .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, researchers tested various concentrations against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent response, with minimum inhibitory concentrations (MICs) indicating significant antibacterial activity.

Pathogen MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Study 2: Anticancer Activity

Another study investigated the anticancer effects on human breast cancer cells (MCF-7). The compound was administered at varying doses over 48 hours, revealing a notable reduction in cell viability.

Concentration (µM) Cell Viability (%)
0100
1080
2550
5020

Toxicological Profile

While the compound shows promising biological activities, its safety profile must be considered. Toxicity studies indicate that at high doses, it may lead to hepatotoxicity and neurotoxicity. Long-term exposure has been linked to disruptions in vitamin B6 metabolism, which could impact cellular functions .

Q & A

Q. What are the recommended methods for synthesizing 2,3-Diphenylcycloprop-2-ene-1-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclopropanation reactions, such as the use of vinyl carbene precursors or transition-metal-catalyzed coupling. For example, substituted cyclopropane derivatives (e.g., ) are synthesized via [2+1] cycloaddition or Simmons–Smith reactions. Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions like ring-opening.
  • Catalyst selection : Chiral catalysts (e.g., Rh(II) complexes) improve stereoselectivity in cyclopropane formation .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) enhances purity .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR can confirm the cyclopropane ring (e.g., characteristic proton coupling constants J=46HzJ = 4–6 \, \text{Hz}) and phenyl substituents.
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated C16H12O2\text{C}_{16}\text{H}_{12}\text{O}_{2}, exact mass 236.0837) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for verifying cyclopropane geometry .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the cyclopropane ring.
  • pH-dependent stability : The carboxylic acid group may decarboxylate under strong acidic (pH < 2) or basic (pH > 10) conditions. Neutral buffers (pH 6–8) are recommended for biological assays .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in [4+2] cycloaddition reactions?

The strained cyclopropane ring exhibits unique reactivity:

  • Endo vs. exo selectivity : The transannular strain in the cyclopropane favors endo transition states in Diels–Alder reactions.
  • Steric effects : Bulky phenyl groups hinder approach of dienophiles, reducing reaction rates. Computational modeling (DFT) can predict regioselectivity .
  • Experimental validation : Compare reaction outcomes using enantiopure samples synthesized via asymmetric catalysis .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

  • Impurity profiles : Batch-to-batch variability (e.g., residual catalysts) affects pharmacological results. Use HPLC (≥99% purity) and LC-MS for quality control .
  • Assay conditions : Differences in cell lines or solvent systems (e.g., DMSO vs. aqueous buffers) alter bioavailability. Standardize protocols using reference compounds like caffeic acid derivatives ().
  • Meta-analysis : Cross-reference data from PubChem, DSSTox, and peer-reviewed studies to identify trends .

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in photochemical reactions.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate with experimental IC50_{50} values .
  • Solvent effects : Include polarizable continuum models (PCM) to account for solvation in aqueous environments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diphenylcycloprop-2-ene-1-carboxylic acid
Reactant of Route 2
2,3-Diphenylcycloprop-2-ene-1-carboxylic acid

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